
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a phthalazinone group, which is a bicyclic compound consisting of a benzene ring fused to a diazine ring .
Molecular Structure Analysis
The structure of the compound is likely to be influenced by the stereochemistry of the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the pyrrolidine ring could undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its solubility, stability, and reactivity .科学的研究の応用
Antiviral and Antimicrobial Applications
Some derivatives of the compound have demonstrated promising antiviral activities. For instance, research into the synthesis of heterocyclic systems related to this compound has revealed potential against avian influenza virus H5N1, showcasing significant antiviral activity in preliminary assays (Flefel et al., 2014). Furthermore, studies on pyrazole and pyrimidone derivatives have highlighted their antimicrobial potential, suggesting a wide range of applications in combating microbial infections (Sarvaiya et al., 2019).
Anticonvulsant Activity
Derivatives of this compound have also been explored for their anticonvulsant properties. Research into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives has shown that these compounds could serve as potential new hybrid anticonvulsant agents. Their synthesis and initial screenings in mice suggest broad spectra of activity across various preclinical seizure models, indicating potential applications in epilepsy treatment (Kamiński et al., 2016).
Anti-inflammatory Applications
Investigations into the compound's derivatives have also revealed anti-inflammatory activities. For example, the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and related derivatives containing a naproxenoyl moiety have shown potential as anti-inflammatory agents. This research provides a foundation for developing new medications aimed at treating inflammatory conditions (Thabet et al., 2011).
Anticancer Activity
Further research into related compounds has demonstrated cytotoxicity against cancer cell lines, highlighting the potential for developing novel anticancer agents. Studies on pyrazole derivatives, for instance, have shown inhibitory activity against human topoisomerase IIα, a key enzyme in DNA replication, suggesting their use in cancer therapy (Alam et al., 2016).
Colorimetric Chemosensors
Additionally, the compound's derivatives have been applied in the development of colorimetric chemosensors for the detection of metal ions. This research highlights their potential utility in environmental monitoring and analytical chemistry (Aysha et al., 2021).
将来の方向性
特性
IUPAC Name |
N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c29-23(12-17-31-19-8-2-1-3-9-19)25-18-22-20-10-4-5-11-21(20)24(30)28(26-22)16-15-27-13-6-7-14-27/h1-5,8-11H,6-7,12-18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHPPONARFITTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
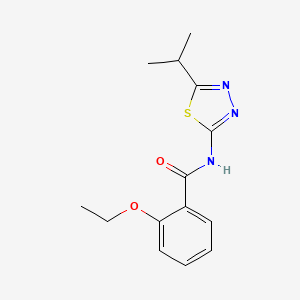
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
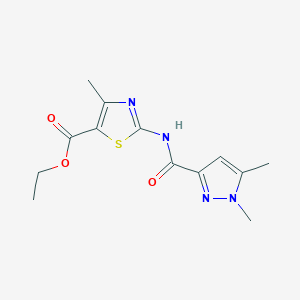
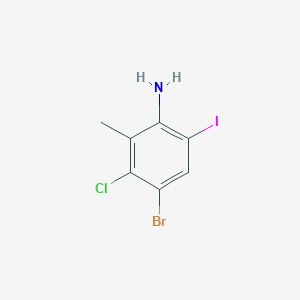
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)
![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)


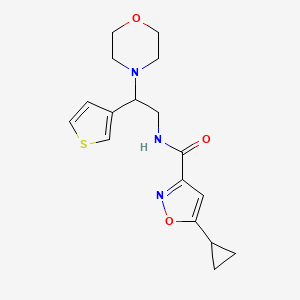
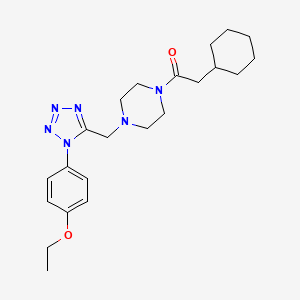
![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)
